molecular formula C9H12N2O3 B14670850 4,5-Bis(dimethylamino)cyclopent-4-ene-1,2,3-trione CAS No. 36393-88-1

4,5-Bis(dimethylamino)cyclopent-4-ene-1,2,3-trione

Cat. No.: B14670850
CAS No.: 36393-88-1
M. Wt: 196.20 g/mol
InChI Key: RQCVXMCXBVHHIL-UHFFFAOYSA-N
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Description

4,5-Bis(dimethylamino)cyclopent-4-ene-1,2,3-trione is an organic compound with a unique structure that includes a five-membered ring with three ketone groups and two dimethylamino groups

Preparation Methods

The synthesis of 4,5-Bis(dimethylamino)cyclopent-4-ene-1,2,3-trione typically involves the reaction of cyclopent-4-ene-1,2,3-trione with dimethylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

4,5-Bis(dimethylamino)cyclopent-4-ene-1,2,3-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance the reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4,5-Bis(dimethylamino)cyclopent-4-ene-1,2,3-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Bis(dimethylamino)cyclopent-4-ene-1,2,3-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ketone groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, while the dimethylamino groups can participate in electrostatic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

4,5-Bis(dimethylamino)cyclopent-4-ene-1,2,3-trione can be compared with similar compounds such as:

    Cyclopent-4-ene-1,2,3-trione: Lacks the dimethylamino groups, making it less reactive in certain substitution reactions.

    4,5-Diaminocyclopent-4-ene-1,2,3-trione: Contains amino groups instead of dimethylamino groups, leading to different reactivity and applications.

    4,5-Bis(methylamino)cyclopent-4-ene-1,2,3-trione: Has methylamino groups, which may result in different steric and electronic effects compared to dimethylamino groups.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

CAS No.

36393-88-1

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

4,5-bis(dimethylamino)cyclopent-4-ene-1,2,3-trione

InChI

InChI=1S/C9H12N2O3/c1-10(2)5-6(11(3)4)8(13)9(14)7(5)12/h1-4H3

InChI Key

RQCVXMCXBVHHIL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=O)C(=O)C1=O)N(C)C

Origin of Product

United States

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